Alr2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

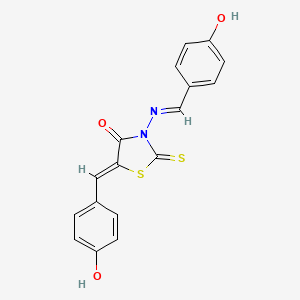

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O3S2 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H12N2O3S2/c20-13-5-1-11(2-6-13)9-15-16(22)19(17(23)24-15)18-10-12-3-7-14(21)8-4-12/h1-10,20-21H/b15-9-,18-10+ |

InChI Key |

FWENLZVISCLCNP-PFVOVTSXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Novel Aldose Reductase 2 (ALR2) Inhibitor: The Case of Compound 15c

As the specific molecule "Alr2-IN-3" was not identified in the initial search, this technical guide will focus on a representative and recently discovered Aldose Reductase 2 (ALR2) inhibitor, compound 15c , a novel benzothiadiazine acetic acid derivative. This compound has been selected due to the availability of detailed public information regarding its discovery, synthesis, and biological evaluation, making it a suitable subject for an in-depth analysis.

This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent and selective Aldose Reductase 2 (ALR2) inhibitor, compound 15c. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ALR2 inhibition for diabetic complications.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions.[1][2][3] This pathway converts glucose to sorbitol, and its overactivation is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4][5][6] Consequently, the development of potent and selective ALR2 inhibitors is a promising therapeutic strategy to mitigate these debilitating conditions.[1][4][7] However, many potential ALR2 inhibitors have failed in clinical trials due to a lack of efficacy or significant side effects, often attributed to poor selectivity over the structurally similar aldehyde reductase (ALR1).[1]

The discovery of compound 15c, a benzothiadiazine acetic acid derivative, represents a significant advancement in the pursuit of selective ALR2 inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for compound 15c and its comparators as reported in the cited literature.

Table 1: In Vitro Inhibitory Activity of Compound 15c and Reference Compounds against ALR2 and ALR1

| Compound | ALR2 IC50 (nmol/L) | ALR1 IC50 (nmol/L) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |

| Compound 15c | 33.19 | >537,000 | ~16,109 |

| Epalrestat | Not Reported | Not Reported | Not Reported |

Data extracted from the study on novel benzothiadiazine-based selective aldose reductase inhibitors.[1]

Table 2: Pharmacokinetic Properties of Compound 15c and Epalrestat in Rats

| Parameter | Compound 15c | Epalrestat |

| Half-life (t1/2) (h) | 5.60 | 2.23 |

| Area Under the Curve (AUC(0-t)) (μg/mL * h) | 598.57 ± 216.5 | 20.43 ± 3.7 |

Data extracted from the study on novel benzothiadiazine-based selective aldose reductase inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of compound 15c.

ALR2 and ALR1 Inhibition Assay

-

Enzyme Source: Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1).

-

Substrates: DL-glyceraldehyde for ALR2 and ALR1.

-

Cofactor: β-NADPH.

-

Procedure:

-

The reaction mixture is prepared in a phosphate buffer (pH 6.2).

-

The mixture contains the respective enzyme (ALR2 or ALR1), the cofactor (β-NADPH), and the substrate (DL-glyceraldehyde).

-

The test compounds (like compound 15c) are added at varying concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Intravenous or oral administration of the test compounds.

-

Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Analysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC) are calculated from the plasma concentration-time profiles using appropriate software.

Visualizations

The Polyol Pathway and the Role of ALR2

The following diagram illustrates the polyol pathway, highlighting the central role of Aldose Redductase (ALR2) in the conversion of glucose to sorbitol, a key step in the development of diabetic complications.

Caption: The Polyol Pathway initiated by ALR2.

Experimental Workflow for the Discovery of Novel ALR2 Inhibitors

This diagram outlines the general workflow employed for the discovery of novel ALR2 inhibitors, from initial screening to in vivo evaluation.

Caption: Workflow for ALR2 inhibitor discovery.

Synthesis of Compound 15c

While a detailed, step-by-step synthesis protocol for compound 15c is not publicly available, the general synthetic approach for benzothiadiazine acetic acid derivatives can be inferred from the literature. The synthesis likely involves a multi-step process starting from commercially available precursors. Key steps would include the formation of the core benzothiadiazine ring structure, followed by the introduction of the acetic acid moiety and other functional groups through standard organic chemistry transformations. The development of a scalable and efficient synthesis route is a critical aspect of the drug development process for this class of compounds.

References

- 1. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Selectivity of ALR2-IN-2 for Aldose Reductase (ALR2)

A Note on Nomenclature: Initial searches for "Alr2-IN-3" did not yield specific results. However, substantial data is available for a closely related compound, "ALR2-IN-2." This guide will focus on ALR2-IN-2, assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of the selectivity of the aldose reductase inhibitor, ALR2-IN-2. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its inhibitory potency, the experimental methods for its evaluation, and its mechanism of action within the polyol pathway.

Quantitative Data on Inhibitor Selectivity

The selectivity of an aldose reductase inhibitor is a critical parameter in drug development, as off-target inhibition of related enzymes, such as aldehyde reductase (ALR1), can lead to undesirable side effects. ALR2-IN-2 has demonstrated preferential inhibition of ALR2 over ALR1. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Inhibitor | Target Enzyme | Species | IC50 (nM) | Selectivity (ALR1/ALR2) |

| ALR2-IN-2 | ALR2 | Rat | 22 | ~5.3-fold |

| ALR2-IN-2 | ALR1 | Rat | 116 |

This data indicates that ALR2-IN-2 is approximately 5.3 times more potent at inhibiting ALR2 than ALR1 in rats.

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro inhibitory activity of compounds against ALR2 and ALR1. While the specific protocol for ALR2-IN-2 is not publicly available, this method reflects the standard procedures used in the field.

Enzyme Inhibition Assay for ALR2 and ALR1

1. Enzyme and Substrate Preparation:

- Enzyme Source: Recombinant human or rat ALR2 and ALR1 are expressed in and purified from E. coli. The purity of the enzymes should be verified by SDS-PAGE.

- Substrate Solution: A solution of the substrate, DL-glyceraldehyde, is prepared in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2).

- Cofactor Solution: A solution of β-nicotinamide adenine dinucleotide phosphate (NADPH) is prepared in the same buffer.

2. Assay Procedure:

- The assay is performed in a 96-well microplate format.

- To each well, the following are added in order:

- 100 µL of 100 mM sodium phosphate buffer (pH 6.2)

- 20 µL of the test inhibitor (ALR2-IN-2) at various concentrations, dissolved in a suitable solvent (e.g., DMSO). For the control wells, only the solvent is added.

- 20 µL of the purified enzyme solution (ALR2 or ALR1).

- The plate is pre-incubated at room temperature for 10 minutes.

- The enzymatic reaction is initiated by the addition of 20 µL of the NADPH solution and 40 µL of the DL-glyceraldehyde substrate solution.

- The final reaction mixture (200 µL) contains the enzyme, substrate, cofactor, and inhibitor in the buffer.

3. Data Acquisition and Analysis:

- The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over a period of 5-10 minutes using a microplate reader.

- The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 * The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

ALR2 is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process contributes to the pathogenesis of diabetic complications. ALR2-IN-2 exerts its therapeutic effect by inhibiting ALR2, thereby blocking the conversion of glucose to sorbitol.

Caption: The Polyol Pathway and the inhibitory action of ALR2-IN-2.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential ALR2 inhibitors.

Caption: A generalized workflow for the discovery and development of ALR2 inhibitors.

Foundational Research on Aldose Reductase 2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on aldose reductase 2 (ALR2) inhibitors, providing a comprehensive resource for professionals in the field of drug discovery and development. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with ALR2 inhibition.

Introduction: The Role of Aldose Reductase 2 in Diabetic Complications

Aldose reductase 2 (ALR2), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[2][3] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1]

The accumulation of sorbitol within cells, where it is poorly permeable, creates osmotic stress, leading to cellular damage in various tissues.[4] This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy (nerve damage), nephropathy (kidney damage), retinopathy (eye damage), and cataract formation.[5][6] The increased flux through the polyol pathway also leads to the depletion of NADPH, a critical cofactor for regenerating the intracellular antioxidant glutathione, thereby exacerbating oxidative stress.[7] Consequently, the inhibition of ALR2 has been a major therapeutic target for the prevention and treatment of these long-term diabetic complications.[5][8]

Quantitative Data on ALR2 Inhibitors

The potency and selectivity of ALR2 inhibitors are crucial for their therapeutic efficacy and safety. A significant challenge in the development of ALR2 inhibitors is achieving selectivity over the closely related enzyme aldehyde reductase 1 (ALR1), which plays a vital role in detoxifying various endogenous and exogenous aldehydes.[9] Inhibition of ALR1 can lead to undesirable side effects. The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of several foundational and recently developed ALR2 inhibitors against both ALR2 and ALR1, providing a comparative overview of their potency and selectivity.

| Inhibitor | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity (ALR1 IC50 / ALR2 IC50) | Reference |

| Epalrestat | 0.098 | >10 | >102 | [6] |

| Sorbinil | 0.3 | 7.75 | 25.8 | [10] |

| Tolrestat | 0.03 | - | - | |

| Zopolrestat | 0.02 | - | - | |

| Fidarestat | 0.008 | - | - | |

| Ranirestat | 0.005 | - | - | |

| Lidorestat | 0.012 | - | - | |

| Minalrestat | 0.04 | - | - | |

| Imirestat | 0.028 | - | - | |

| Ponalrestat | 0.045 | - | - | |

| Agnuside | 0.0224 | - | - | |

| Eupalitin-3-O-galactoside | 0.0273 | - | - | |

| Compound 3c (thiosemicarbazone derivative) | 1.42 | >50 | >35.2 | [4] |

Table 1: Inhibitory Potency (IC50) of Selected ALR2 Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for various ALR2 inhibitors against both ALR2 and its isoform ALR1. Lower IC50 values indicate higher potency. The selectivity index highlights the preference of the inhibitor for ALR2 over ALR1.

| Inhibitor | ALR2 Ki (nM) | Inhibition Type | Reference |

| Acyl hydrazones | 49.22 - 897.20 | - | [6] |

| Quinoxalin-4(3H)-one derivative | 61.20 | - | [6] |

| Bis-sulfide derivatives | 530 - 710 | - | [6] |

| Auraptene | 1840 | Noncompetitive | [10] |

| Isopimpinellin | 1830 | Competitive | [10] |

| Marmesin | 2320 | Mixed | [10] |

Table 2: Inhibition Constants (Ki) and Inhibition Type of Selected ALR2 Inhibitors. This table presents the inhibition constant (Ki) values, which represent the concentration of inhibitor required to produce half-maximum inhibition, and the mode of inhibition for several ALR2 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the foundational research of ALR2 inhibitors.

In Vitro ALR2 Enzyme Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on ALR2 activity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified or recombinant ALR2.

Principle: The activity of ALR2 is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.[11][12]

Materials:

-

Purified or recombinant human ALR2 enzyme

-

Potassium phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (e.g., 0.16 mM in buffer)

-

DL-glyceraldehyde solution (substrate, e.g., 10 mM in buffer)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, ALR2 enzyme solution, and the test compound at various concentrations. A control well with solvent only (no inhibitor) and a blank well (no enzyme) should be included.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the NADPH solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

-

Calculate the initial velocity (rate of NADPH consumption) for each concentration of the test compound from the linear portion of the absorbance vs. time curve.

-

The percent inhibition for each concentration is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Aldose Reductase Activity Assay

This assay assesses the ability of a compound to inhibit ALR2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Objective: To measure the inhibition of ALR2 activity by a test compound in a cell-based system.

Principle: Cells that express ALR2 are cultured under high glucose conditions to stimulate the polyol pathway. The intracellular accumulation of sorbitol is then measured. A reduction in sorbitol levels in the presence of a test compound indicates inhibition of ALR2.

Materials:

-

A suitable cell line expressing ALR2 (e.g., human retinal pigment epithelial cells - ARPE-19, or lens epithelial cells)

-

Cell culture medium (e.g., DMEM)

-

High glucose medium (e.g., DMEM with 30-50 mM glucose)

-

Test compounds

-

Lysis buffer

-

Sorbitol assay kit (commercially available) or a method for sorbitol quantification (e.g., HPLC or GC-MS)

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Replace the normal growth medium with high glucose medium and treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (no inhibitor).

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

Measure the intracellular sorbitol concentration in the lysates using a sorbitol assay kit or another validated quantification method.

-

Normalize the sorbitol concentration to the total protein concentration in each sample.

-

Calculate the percent inhibition of sorbitol accumulation for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value as described in the enzyme inhibition assay.

In Vivo Models for Efficacy Testing

Animal models are crucial for evaluating the therapeutic potential of ALR2 inhibitors in a physiological context. The streptozotocin (STZ)-induced diabetic rat is a widely used model.[13]

Objective: To assess the ability of an ALR2 inhibitor to prevent or ameliorate diabetic complications in an animal model of diabetes.

Model: Streptozotocin (STZ)-induced diabetic rats. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia.

Procedure:

-

Induce diabetes in rats by a single intraperitoneal or intravenous injection of STZ.

-

Confirm the diabetic state by measuring blood glucose levels.

-

Treat the diabetic rats with the test compound orally or via another appropriate route of administration for a prolonged period (e.g., several weeks to months). A group of diabetic rats receiving vehicle will serve as the control. A non-diabetic control group should also be included.

-

Throughout the study, monitor key parameters such as blood glucose levels, body weight, and food and water intake.

-

At the end of the treatment period, assess the development of diabetic complications. This can include:

-

Diabetic Neuropathy: Measurement of nerve conduction velocity (NCV) and assessment of thermal or mechanical sensitivity.

-

Diabetic Nephropathy: Measurement of urinary albumin excretion and histological examination of the kidneys.

-

Diabetic Retinopathy: Ophthalmoscopic examination and histological analysis of the retina.

-

Diabetic Cataracts: Slit-lamp examination of the lens to assess cataract formation.

-

-

Compare the outcomes in the treated group with the diabetic control group to determine the efficacy of the ALR2 inhibitor.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the central signaling pathway involving ALR2, a typical experimental workflow for inhibitor screening, and the logical relationship between ALR2 and diabetic complications.

Caption: The Polyol Pathway and its role in diabetic complications.

Caption: A typical workflow for the screening and development of ALR2 inhibitors.

Caption: Logical relationship between hyperglycemia, ALR2, and diabetic complications.

Conclusion

The foundational research on aldose reductase 2 inhibitors has established a clear rationale for targeting this enzyme to combat the debilitating long-term complications of diabetes. While early inhibitors faced challenges with selectivity and clinical efficacy, ongoing research continues to yield more potent and selective compounds. The experimental protocols and screening workflows detailed in this guide provide a framework for the continued discovery and development of novel ALR2 inhibitors. A thorough understanding of the underlying molecular mechanisms, coupled with robust in vitro and in vivo evaluation, is paramount to advancing this promising therapeutic strategy into clinical success.

References

- 1. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [researchworks.creighton.edu]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]

- 8. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Alr2-IN-3: A Technical Guide for the Investigation of Diabetic Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage. A key therapeutic target in the amelioration of this condition is the aldose reductase (ALR2) enzyme, a critical component of the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol, leading to osmotic stress and oxidative damage in neuronal tissues. This guide provides a comprehensive technical overview of Alr2-IN-3, a novel, potent, and selective non-acidic rhodanine-based inhibitor of ALR2. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to support further investigation and drug development efforts in the field of diabetic neuropathy.

Introduction: The Role of Aldose Reductase in Diabetic Neuropathy

Diabetic neuropathy is a common and severe complication of diabetes, affecting a significant portion of diabetic patients. The pathogenesis of diabetic neuropathy is multifactorial, with hyperglycemia playing a central role in initiating a cascade of metabolic and vascular insults to the peripheral nervous system. One of the key mechanisms implicated in this process is the polyol pathway.[1]

In hyperglycemic states, the excess glucose is shunted into the polyol pathway, where aldose reductase (ALR2) catalyzes its reduction to sorbitol, with NADPH as a cofactor. Sorbitol is then converted to fructose by sorbitol dehydrogenase.[1] The accumulation of sorbitol within nerve cells leads to osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing susceptibility to oxidative stress.[1] This cascade of events contributes to nerve dysfunction, characterized by reduced nerve conduction velocity and progressive nerve damage.[2] Consequently, the inhibition of ALR2 presents a promising therapeutic strategy to mitigate the progression of diabetic neuropathy.[3][4]

This compound: A Novel Rhodanine-Based ALR2 Inhibitor

This compound is a recently identified, potent, and selective inhibitor of aldose reductase.[2] It belongs to a series of novel rhodanine-based compounds characterized by a non-acidic nature and the presence of a p-hydroxybenzylidene functional group.[2] This non-acidic characteristic is significant as it may contribute to improved cell permeability and pharmacokinetic properties compared to traditional carboxylic acid-based ALR2 inhibitors.

Chemical Structure

This compound has been identified as compound 2f in the study by Kratky M, et al. (2022). While the exact chemical structure image is available in the source publication, it can be described as a rhodanine derivative containing a p-hydroxybenzylidene moiety. The rhodanine core is a thiazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4. The p-hydroxybenzylidene group is attached at the 5-position of the rhodanine ring.

Mechanism of Action

The inhibitory activity of this compound is attributed to its specific interaction with the active site of the aldose reductase enzyme. In silico docking studies have revealed that the deprotonated 4-hydroxybenzylidene group of this compound plays a crucial role in binding. It is proposed to interact with the anion-binding sub-pocket of the ALR2 active site through the formation of a strong hydrogen bond and charge interactions. This targeted binding effectively blocks the substrate (glucose) from accessing the catalytic site, thereby inhibiting the enzymatic reaction.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and related compounds from the same series, as reported by Kratky M, et al. (2022).

Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1)

| Compound ID | IC50 for rat ALR2 (nM) | IC50 for rat ALR1 (nM) | Selectivity Index (ALR1/ALR2) |

| This compound (2f) | 22 | 116 | 5.27 |

Data extracted from MedChemExpress product page citing Kratky M, et al. Eur J Med Chem. 2022 Nov 12;246:114922.[2]

Note: The full research paper by Kratky et al. likely contains data for the entire series of synthesized compounds. For a comprehensive comparison, researchers are encouraged to consult the original publication.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound, based on standard practices in the field and information inferred from the primary literature.

Synthesis of this compound (Compound 2f)

The synthesis of rhodanine-based inhibitors like this compound typically involves a Knoevenagel condensation reaction.

Materials:

-

Rhodanine-3-acetic acid

-

4-hydroxybenzaldehyde

-

Piperidine (as a catalyst)

-

Ethanol (as a solvent)

-

Appropriate reagents for subsequent modifications to achieve the final non-acidic structure (details would be in the full experimental procedure of the source paper).

Procedure:

-

A mixture of rhodanine-3-acetic acid and 4-hydroxybenzaldehyde (in equimolar amounts) is dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for a specified period (e.g., 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-(4-hydroxybenzylidene)rhodanine-3-acetic acid intermediate.

-

Further chemical modifications, as detailed in the primary publication, are performed to convert the carboxylic acid group to the final non-acidic moiety of this compound.

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of this compound against ALR2 is determined using a spectrophotometric assay.

Materials:

-

Recombinant rat lens aldose reductase (ALR2)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate buffer (pH 6.2)

-

This compound (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

The assay is performed in a 96-well plate. Each well contains a final volume of 200 µL.

-

To each well, add 100 µL of 0.1 M sodium phosphate buffer (pH 6.2).

-

Add 20 µL of NADPH solution (final concentration, e.g., 0.1 mM).

-

Add 10 µL of the test compound (this compound) at various concentrations. For the control, add 10 µL of DMSO.

-

Add 20 µL of the ALR2 enzyme solution.

-

The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

The enzymatic reaction is initiated by adding 50 µL of the substrate, DL-glyceraldehyde (final concentration, e.g., 1 mM).

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Studies and Pharmacokinetics

As of the latest available information, specific in vivo efficacy and pharmacokinetic data for this compound in animal models of diabetic neuropathy have not been published. However, studies on other rhodanine derivatives have shown promise in in vivo settings. For instance, some rhodanine-based compounds have been demonstrated to reduce sorbitol accumulation in the sciatic nerve and improve nerve conduction velocity in streptozotocin-induced diabetic rats.[5] The non-acidic nature of this compound is hypothesized to improve its pharmacokinetic profile, potentially leading to better tissue penetration and in vivo efficacy. Further preclinical studies are warranted to evaluate the therapeutic potential of this compound in relevant animal models of diabetic neuropathy.

Visualizations

Signaling Pathway

References

- 1. Synthesis and in vivo antidiabetic activity of novel dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Aldose Reductase 2 (ALR2) Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Aldose Reductase 2 (ALR2) inhibitors. Due to the absence of specific public data for a compound designated "Alr2-IN-3," this document outlines the fundamental principles and methodologies using examples of other known ALR2 inhibitors.

Introduction to Aldose Reductase 2 (ALR2)

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway's activity is minimal.[3] However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[3] This accumulation can cause osmotic stress and subsequent cellular damage.[3] The activation of ALR2 is implicated in the pathogenesis of diabetic complications, including retinopathy, neuropathy, and nephropathy.[1][2][3] Therefore, inhibiting ALR2 is a key therapeutic strategy to prevent or mitigate these complications.[2]

The Polyol Pathway and ALR2 Inhibition

The polyol pathway is a two-step metabolic pathway. In the first step, ALR2 reduces glucose to sorbitol, a reaction that utilizes NADPH as a cofactor.[3] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase. The excessive consumption of NADPH by ALR2 during hyperglycemia can deplete cellular stores of this crucial reducing equivalent, leading to increased oxidative stress.[1] ALR2 inhibitors aim to block the initial step of this pathway, thereby preventing sorbitol accumulation and the associated cellular stress.

Caption: The Polyol Pathway highlighting the role of ALR2.

Quantitative Data on ALR2 Inhibitors

The efficacy of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activities of several ALR2 inhibitors as reported in the literature.

| Compound | ALR2 IC50 (µM) | Selectivity Index (over ALR1) | Reference Compound | Reference IC50 (µM) |

| Agnuside | 0.0224 | N/A | Epalrestat | 0.098 |

| Eupalitin-3-O-galactoside | 0.0273 | N/A | Epalrestat | 0.098 |

| Thiosemicarbazone (3c) | 1.42 | >1 | ||

| Hydantoin (FM6B) | 1.02 | 43.63 | ||

| Hydantoin (FM7B) | 1.14 | 37.03 | ||

| Hydantoin (FM9B) | 1.08 | 45.14 |

Data sourced from multiple studies for illustrative purposes.[1][4][5]

Experimental Protocols

This assay determines the in vitro potency of a test compound to inhibit ALR2 enzymatic activity.

Principle: The activity of ALR2 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[1][6]

Materials:

-

Human recombinant ALR2 enzyme

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate buffer (pH 6.2)

-

Test compound (inhibitor)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing sodium phosphate buffer, NADPH, and the ALR2 enzyme.

-

Add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.

-

Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, D,L-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay validates the activity of the inhibitor in a cellular environment.

Principle: The inhibitory effect of the compound on ALR2 is assessed in a relevant cell line, such as human retinal pigment epithelial cells (ARPE-19), which are susceptible to hyperglycemic damage.[1]

Materials:

-

ARPE-19 cells

-

Cell culture medium (e.g., DMEM) with normal and high glucose concentrations

-

Test compound

-

Cell lysis buffer

-

Reagents for ALR2 activity assay (as described in 4.1)

-

Protein quantification assay kit (e.g., Bradford assay)

Procedure:

-

Culture ARPE-19 cells to a suitable confluency in a multi-well plate.

-

Expose the cells to high glucose medium to induce ALR2 activity, along with varying concentrations of the test compound. Include control wells with normal glucose and high glucose without the inhibitor.

-

After an incubation period (e.g., 24-48 hours), wash the cells and lyse them to release intracellular proteins.

-

Determine the total protein concentration in each lysate.

-

Measure the ALR2 activity in the cell lysates using the spectrophotometric method described in section 4.1, normalizing the activity to the total protein concentration.

-

Calculate the percentage of ALR2 inhibition in the cells treated with the compound compared to the high-glucose control.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of potential ALR2 inhibitors.

Caption: A generalized workflow for ALR2 inhibitor screening.

References

- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Alr2-IN-2 Inhibition of Aldose Reductase (ALR2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic inhibition of Aldose Reductase 2 (ALR2) by the inhibitor Alr2-IN-2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biological pathways and experimental workflows.

Introduction to Aldose Reductase 2 (ALR2)

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which, under normal physiological conditions, plays a role in osmoregulation and the detoxification of aldehydes. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, depletion of NADPH, and subsequent oxidative stress, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts. As such, ALR2 has emerged as a significant therapeutic target for the development of inhibitors to manage these complications.

Alr2-IN-2: A Rhodanine-Based Inhibitor of ALR2

Alr2-IN-2 is a potent, rhodanine-based inhibitor of ALR2. Rhodanine and its derivatives are a well-established class of compounds that have been extensively investigated for their ALR2 inhibitory activity. These compounds typically act as competitive inhibitors, binding to the active site of the enzyme.

Quantitative Inhibition Data

The inhibitory potency of Alr2-IN-2 has been determined against both rat aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). The selectivity of an inhibitor for ALR2 over ALR1 is a critical parameter, as non-selective inhibition can lead to off-target effects.

| Inhibitor | Target Enzyme | IC50 (nM) |

| Alr2-IN-2 | Rat ALR2 | 22 |

| Alr2-IN-2 | Rat ALR1 | 116 |

Table 1: Summary of IC50 values for Alr2-IN-2.

Mechanism of Inhibition

While specific kinetic studies detailing the inhibition type and Ki value for Alr2-IN-2 are not extensively available in the public domain, based on the common mechanism of action for rhodanine-based inhibitors, Alr2-IN-2 is presumed to be a competitive inhibitor of ALR2. This means it likely competes with the substrate (e.g., glucose) for binding to the active site of the enzyme. Studies on other rhodanine derivatives have shown that they establish key interactions with active site residues, such as hydrogen bonding with Tyr48 and His110, thereby blocking substrate access.

Signaling Pathway

The following diagram illustrates the polyol pathway and the role of ALR2.

Unraveling the Therapeutic Potential of Aldose Reductase Inhibitors: A Technical Overview

A comprehensive exploration of the core science, experimental data, and therapeutic avenues of aldose reductase inhibition for researchers, scientists, and drug development professionals.

The pursuit of novel therapeutics for diabetic complications has identified aldose reductase (ALR2) as a critical enzyme target. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. The accumulation of sorbitol and the subsequent osmotic stress and depletion of NADPH are strongly implicated in the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataracts. This guide provides an in-depth analysis of the therapeutic potential of inhibiting ALR2, with a focus on the underlying mechanisms, experimental validation, and future directions.

While specific data on a compound designated "Alr2-IN-3" is not available in the public domain, this document will delve into the broader class of ALR2 inhibitors, using available data on representative molecules to illustrate the key concepts and experimental approaches.

The Polyol Pathway and Its Role in Diabetic Complications

The polyol pathway is a two-step metabolic route that converts glucose into fructose. In normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the presence of high glucose levels, as seen in diabetes mellitus, the flux through this pathway is significantly increased.

Figure 1. The Polyol Pathway of Glucose Metabolism.

The consequences of enhanced polyol pathway activity are multifaceted:

-

Sorbitol Accumulation: The intracellular buildup of sorbitol leads to osmotic stress, causing cellular damage, particularly in tissues with high ALR2 expression like the lens, retina, peripheral nerves, and kidneys.

-

NADPH Depletion: ALR2 utilizes NADPH as a cofactor. Its increased consumption depletes the intracellular pool of NADPH, which is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. This compromises the cell's antioxidant defense system, leading to increased oxidative stress.

-

Increased Fructose and Advanced Glycation End Products (AGEs): The fructose generated can be phosphorylated to fructose-3-phosphate, a precursor for the formation of advanced glycation end products (AGEs). AGEs are highly reactive molecules that can modify proteins and lipids, contributing to cellular dysfunction and inflammation.[1]

Mechanism of Action of ALR2 Inhibitors

ALR2 inhibitors are designed to bind to the active site of the aldose reductase enzyme, preventing it from converting glucose to sorbitol. By blocking this initial step, these inhibitors aim to mitigate the downstream pathological effects of the polyol pathway. The specificity of these inhibitors for ALR2 over the closely related aldehyde reductase (ALR1) is a critical factor in their development to minimize off-target effects.[2]

Quantitative Data on ALR2 Inhibitors

The efficacy of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of ALR2 inhibitors.

| Inhibitor | Target Enzyme | IC50 (nM) | Source |

| ALR2-IN-2 | Rat ALR2 | 22 | [3] |

| ALR2-IN-2 | Rat ALR1 | 116 | [3] |

| Agnuside | Human Lens ALR2 | 22.4 | [1] |

| Eupalitin-3-O-galactoside | Human Lens ALR2 | 27.3 | [1] |

| Epalrestat | Human Lens ALR2 | 98 | [1] |

Experimental Protocols for Evaluating ALR2 Inhibitors

The evaluation of potential ALR2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against ALR2.

Methodology:

-

Enzyme Preparation: Recombinant human or rat ALR2 is purified.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., sodium phosphate buffer), NADPH, a substrate (e.g., DL-glyceraldehyde), and the purified ALR2 enzyme.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for In Vitro ALR2 Inhibition Assay.

In Vivo Studies in Diabetic Animal Models

Objective: To evaluate the efficacy of an ALR2 inhibitor in preventing or reversing diabetic complications in a living organism.

Methodology:

-

Animal Model: A diabetic animal model, such as streptozotocin (STZ)-induced diabetic rats or mice, is used. These animals exhibit hyperglycemia and develop complications similar to those seen in human diabetes.

-

Treatment: The diabetic animals are treated with the test ALR2 inhibitor, typically administered orally or via injection, over a specified period. A control group of diabetic animals receives a vehicle.

-

Endpoint Analysis: At the end of the treatment period, various tissues are collected and analyzed for markers of diabetic complications. This can include:

-

Nerve Conduction Velocity (NCV) Measurement: To assess diabetic neuropathy.

-

Lens Opacity Measurement: To evaluate cataract formation.

-

Kidney Function Tests: Measurement of albuminuria and creatinine clearance to assess nephropathy.

-

Biochemical Analysis: Measurement of sorbitol levels in tissues like the sciatic nerve and lens.

-

Signaling Pathways Implicated in ALR2-Mediated Pathology

The detrimental effects of increased polyol pathway flux extend beyond osmotic and oxidative stress, involving the modulation of key signaling pathways.

Figure 3. ALR2-Mediated Pathological Signaling Pathways.

Conclusion and Future Directions

The inhibition of aldose reductase remains a promising therapeutic strategy for the management of diabetic complications. The development of potent and selective ALR2 inhibitors has the potential to significantly improve the quality of life for individuals living with diabetes. Future research in this area will likely focus on:

-

Improving Selectivity: Designing inhibitors with even greater selectivity for ALR2 over ALR1 to minimize potential side effects.

-

Combination Therapies: Exploring the synergistic effects of ALR2 inhibitors with other diabetes medications.

-

Clinical Trials: Conducting large-scale clinical trials to definitively establish the long-term efficacy and safety of novel ALR2 inhibitors in human populations.

The continued investigation into the intricate mechanisms of ALR2 and the development of next-generation inhibitors hold the key to unlocking the full therapeutic potential of this important drug target.

References

An In-depth Technical Guide to Aldose Reductase 2 (ALR2) Inhibitors

A Note on Alr2-IN-3: Publicly available scientific literature and chemical databases contain limited to no specific information on a compound designated "this compound." The provided technical guide will, therefore, focus on the well-documented target of this putative compound, Aldose Reductase 2 (ALR2), and the broader class of its inhibitors. This guide will use data from representative and well-characterized ALR2 inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Aldose Reductase 2 (ALR2)

Aldose Reductase (ALR2; also known as AKR1B1) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway's activity is minimal. However, in hyperglycemic states, such as in diabetes mellitus, the increased glucose concentration leads to a significant upregulation of the polyol pathway.[1][3] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol, which is then oxidized to fructose.[1]

The overactivation of this pathway is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4][5] The accumulation of intracellular sorbitol creates osmotic stress, while the increased consumption of NADPH cofactor leads to oxidative stress, contributing to cellular damage.[1][4] Consequently, the inhibition of ALR2 is a major therapeutic strategy for the prevention and management of these complications.[6][7]

Core Properties of Representative ALR2 Inhibitors

A significant challenge in the development of ALR2 inhibitors is achieving selectivity over the closely related enzyme Aldehyde Reductase (ALR1 or AKR1A1).[1][6] Non-selective inhibition can lead to undesirable side effects and toxicity.[4][7] The following table summarizes the inhibitory potency (IC50) of several well-known ALR2 inhibitors against both ALR2 and ALR1, highlighting their selectivity.

| Compound | Target | IC50 | Species | Source |

| ALR2-IN-2 | ALR2 | 22 nM | Rat | [8] |

| ALR1 | 116 nM | Rat | [8] | |

| Epalrestat | ALR2 | 98 nM | Human | |

| Sorbinil | ALR2 | 2.18 µM | - | [9] |

| Fidarestat | ALR2 | 26 nM | - | |

| Ponalrestat | ALR2 | 7.7 nM | - | |

| ALR1 | 60 µM | - | ||

| Tolrestat | ALR2 | 30-40 nM | - | |

| Zopolrestat | ALR2 | 2-5 nM | - |

Mechanism of Action and Signaling Pathways

ALR2 inhibitors act by binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This action mitigates the downstream pathological effects of the polyol pathway. The inhibition of ALR2 helps to:

-

Reduce Osmotic Stress: By preventing the accumulation of intracellular sorbitol.[3]

-

Alleviate Oxidative Stress: By preserving the cellular pool of NADPH, which is required for the regeneration of the key antioxidant, reduced glutathione (GSH).[1]

-

Decrease Formation of Advanced Glycation End Products (AGEs): The subsequent conversion of sorbitol to fructose can contribute to the formation of AGEs, which are implicated in diabetic complications.[1]

-

Modulate Inflammatory Signaling: ALR2 inhibition has been shown to block inflammatory signals induced by various stimuli, including hyperglycemia.[1]

The following diagram illustrates the polyol pathway and the consequences of its overactivation in a hyperglycemic state, which are mitigated by ALR2 inhibitors.

Caption: The Polyol Pathway and the action of ALR2 inhibitors.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against ALR2. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by ALR2.

A. Materials and Reagents:

-

Recombinant human or rat ALR2 enzyme

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Quercetin or Epalrestat (as a positive control)

-

UV/Visible spectrophotometer and quartz cuvettes

B. Assay Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of NADPH (e.g., 2.5 mM in buffer).

-

Prepare a stock solution of DL-glyceraldehyde (e.g., 100 mM in buffer).

-

Prepare serial dilutions of the test inhibitor and positive control at various concentrations.

-

-

Set up the Reaction Mixture:

-

In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the test inhibitor solution (or vehicle for control). The final volume is typically brought up with distilled water.

-

A typical reaction mixture might contain: 0.2 mL phosphate buffer, 0.1 mL NADPH solution, and 0.1 mL of the test compound dilution.[10]

-

-

Enzyme Addition and Incubation:

-

Add a specific amount of the ALR2 enzyme solution (e.g., 0.1 mL) to the cuvette to initiate the reaction.[10]

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 3-5 minutes).

-

-

Substrate Addition and Measurement:

-

Add the substrate (DL-glyceraldehyde) to the cuvette to start the enzymatic reaction.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using the spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the change in absorbance over time. The extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The following diagram provides a workflow for screening potential ALR2 inhibitors.

Caption: A typical drug discovery workflow for ALR2 inhibitors.

Conclusion

Aldose Reductase 2 is a well-validated therapeutic target for mitigating the chronic complications associated with diabetes. The development of potent and, critically, selective inhibitors of ALR2 remains an active and important area of research. While numerous compounds have been investigated, challenges related to clinical efficacy and side effects have limited their widespread use. Future drug development efforts will likely focus on novel chemical scaffolds that offer improved selectivity and pharmacokinetic profiles, ultimately aiming to provide a safe and effective treatment to alleviate the burden of diabetic complications.

References

- 1. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymorphisms of Aldose Reductase (ALR2) Regulatory Gene are Risk Factors for Diabetic Retinopathy in Type-2 Diabetes Mellitus Patients in Bali, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Alr2-IN-3's Relevance in Hyperglycemia Research: A Technical Guide

Disclaimer: The specific designation "Alr2-IN-3" does not correspond to a publicly documented Aldose Reductase 2 (ALR2) inhibitor in the reviewed scientific literature. This technical guide utilizes data from well-characterized, potent, and selective ALR2 inhibitors as a representative model to illustrate the core principles and methodologies relevant to the field. The data and protocols presented herein are synthesized from published research on various ALR2 inhibitors to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Chronic hyperglycemia, a hallmark of diabetes mellitus, is a primary driver of debilitating microvascular complications, including neuropathy, nephropathy, and retinopathy.[1][2][3] The polyol pathway, in which Aldose Reductase 2 (ALR2) is the rate-limiting enzyme, has been identified as a critical mediator of hyperglycemia-induced cellular damage.[1][3] Under normoglycemic conditions, ALR2 plays a minimal role in glucose metabolism. However, in a hyperglycemic state, the flux of glucose through the polyol pathway is significantly increased.[4][5] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][5] The subsequent accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of NADPH compromises the cell's antioxidant defense mechanisms, exacerbating oxidative stress.[4][5] Consequently, the inhibition of ALR2 presents a promising therapeutic strategy for the prevention and management of diabetic complications.[2][6] This guide provides an in-depth overview of the relevance of potent and selective ALR2 inhibitors in hyperglycemia research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on Representative ALR2 Inhibitors

The efficacy of ALR2 inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against the ALR2 enzyme. A crucial aspect of their therapeutic potential is their selectivity over the closely related isoform, Aldehyde Reductase 1 (ALR1), as non-selective inhibition can lead to off-target effects and toxicity.[4][7] The following tables summarize the in vitro potency and selectivity of several representative ALR2 inhibitors from different chemical classes.

Table 1: In Vitro Potency of Thiosemicarbazone-Based ALR2 Inhibitors [4]

| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |

| 3c | 1.42 | > 50 (low inhibition) | > 35 |

| 3b | 2.55 | > 50 (low inhibition) | > 19 |

| Sorbinil (Standard) | 2.18 | Not Reported | Not Applicable |

Table 2: In Vitro Potency of Phytocompound-Based ALR2 Inhibitors [8]

| Compound | ALR2 IC50 (nM) |

| Agnuside | 22.4 |

| Eupalitin-3-O-galactoside | 27.3 |

| Epalrestat (Standard) | 98 |

| Picroside II | 130 |

Table 3: In Vitro Potency of Hydantoin-Based ALR2 Inhibitors [9]

| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |

| FM6B | 1.02 | 44.5 | 43.63 |

| FM7B | 1.14 | 42.2 | 37.03 |

| FM9B | 1.08 | 48.8 | 45.14 |

Experimental Protocols

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ALR2. The assay is based on spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][10]

Materials:

-

Recombinant human ALR2 enzyme

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR2 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations to the wells. For the control wells, add an equivalent volume of DMSO.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 5-10 minutes) using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This ex vivo assay measures the ability of an ALR2 inhibitor to reduce sorbitol accumulation in red blood cells (RBCs) cultured under high glucose conditions, mimicking a hyperglycemic state.[11]

Materials:

-

Freshly isolated human or animal red blood cells (RBCs)

-

High glucose culture medium (e.g., RPMI-1640 supplemented with 55 mM glucose)

-

Normoglycemic control medium (e.g., RPMI-1640 with 5.5 mM glucose)

-

Test compound

-

Sorbitol dehydrogenase

-

NAD+

-

Lysis buffer

-

Fluorometer or spectrophotometer

Procedure:

-

Wash the isolated RBCs with a suitable buffer.

-

Incubate the RBCs in the high glucose medium with and without various concentrations of the test compound for a prolonged period (e.g., 2-4 hours). A control group in normoglycemic medium should also be included.

-

After incubation, wash the RBCs to remove extracellular glucose and sorbitol.

-

Lyse the RBCs to release intracellular contents.

-

Measure the intracellular sorbitol concentration. A common method involves an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured by fluorescence or absorbance.

-

Compare the sorbitol levels in the treated groups to the untreated high glucose control to determine the inhibitory effect of the compound on sorbitol accumulation.

Visualization of Signaling Pathways and Workflows

Caption: The Polyol Pathway and its role in diabetic complications.

Caption: A typical workflow for the evaluation of ALR2 inhibitors.

References

- 1. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C(− 106)T polymorphism in ALR2 and risk of microvascular complications in T2DM patients in north Indian population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. brieflands.com [brieflands.com]

Methodological & Application

Application Notes and Protocols for Alr2-IN-3 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (ALR2), the initial and rate-limiting enzyme of the polyol pathway, is a critical therapeutic target in the management of diabetic complications. Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol.[1] The subsequent accumulation of intracellular sorbitol creates osmotic stress and depletes NADPH, a crucial cofactor for regenerating the antioxidant glutathione. This cascade leads to increased oxidative stress, activation of inflammatory pathways, and ultimately, cellular damage in tissues such as the retina, nerves, and kidneys.[1][2]

Alr2-IN-3 is a potent and selective inhibitor of the ALR2 enzyme. By blocking the first step of the polyol pathway, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream pathological effects associated with chronic hyperglycemia. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound and other ALR2 inhibitors.

The primary assays described herein are:

-

Sorbitol Accumulation Assay: To directly measure the inhibitory effect of this compound on the polyol pathway in a cellular context.

-

Cell Viability (MTT) Assay: To assess the cytotoxicity of this compound and ensure that observed effects are not due to cell death.

-

NF-κB Activation Assay: To determine the compound's ability to suppress hyperglycemia-induced inflammatory signaling.

-

VEGF Expression Assay: To evaluate the inhibitor's effect on the expression of a key angiogenic factor implicated in diabetic retinopathy.

Signaling Pathway Modulated by ALR2 Inhibition

Under high glucose conditions, the increased flux through the polyol pathway initiates a signaling cascade that promotes inflammation and angiogenesis. ALR2 activation leads to the activation of Protein Kinase C (PKC), which in turn triggers the nuclear translocation of the transcription factor NF-κB.[3] Activated NF-κB then upregulates the expression of pro-inflammatory and pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[4][5] this compound, by inhibiting ALR2, is expected to interrupt this pathway at its origin.

Caption: ALR2 signaling pathway under hyperglycemic conditions and the point of inhibition by this compound.

Data Presentation: In Vitro Efficacy of ALR2 Inhibitors

The following tables summarize representative quantitative data for ALR2 inhibitors from various studies. This data serves as a benchmark for evaluating the potency of new compounds like this compound.

Table 1: ALR2 Inhibitory Activity (IC50 Values)

| Compound | IC50 (µM) | Cell Line / Enzyme Source | Reference |

| This compound (Test) | User Defined | Rat Lens / ARPE-19 | - |

| Sorbinil | 3.45 | Recombinant Human ALR2 | [6] |

| Epalrestat | 0.098 (98 nM) | Human Lens ALR2 | [7] |

| Quercetin | 1.00 | Rat Lens | [8] |

| Compound 3c | 1.42 | Recombinant Human ALR2 | [1] |

| Nifedipine | 2.50 | Recombinant Human ALR2 | [6] |

Table 2: Effect of ALR2 Inhibition on Cellular Endpoints

| Assay | Condition | Treatment | Result | Reference |

| Sorbitol Accumulation | High Glucose (55 mM) | C. spinosa Extract | 46.8% reduction | [2] |

| Cell Viability (ARPE-19) | High Glucose (30 mM) | Sorbinil | Prevented ~20% drop in viability | [9] |

| NF-κB Activation (VSMC) | High Glucose | Tolrestat | Prevented nuclear translocation | [3] |

| VEGF Expression (HREC) | VEGF Stimulation | Fidarestat | Prevented increase in VEGF-RII | [4] |

Experimental Protocols

Sorbitol Accumulation Assay

This assay directly quantifies the intracellular accumulation of sorbitol in response to high glucose, providing a direct measure of this compound's efficacy in a cellular environment. Human retinal pigment epithelial (ARPE-19) cells are a suitable model.[10][11]

Caption: Workflow for the intracellular sorbitol accumulation assay.

Methodology:

-

Cell Culture: Seed ARPE-19 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in DMEM/F12 medium with 10% FBS.[11]

-

Pre-treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO). Incubate for 2 hours.

-

Induction: Add a concentrated glucose solution to the wells to achieve a final concentration of 30 mM (high glucose) or 5.5 mM (normal glucose control).

-

Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

-

Harvesting: Wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 80% methanol and scrape the cells.

-

Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.

-

Clarification: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.

-

Quantification: Measure the sorbitol concentration in the supernatant using a commercially available sorbitol assay kit, following the manufacturer's instructions. Normalize sorbitol levels to the total protein concentration of the cell lysate.

Cell Viability (MTT) Assay

This assay is essential to rule out any potential cytotoxic effects of this compound. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Methodology:

-

Cell Plating: Seed ARPE-19 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.[11] Incubate overnight.

-

Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 to 200 µM). Include wells with vehicle control and wells with medium only for background control.

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

NF-κB Activation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of its activation.[3]

Caption: Workflow for NF-κB activation assay by immunofluorescence.

Methodology:

-

Cell Culture: Seed vascular smooth muscle cells (VSMCs) or ARPE-19 cells on sterile glass coverslips in a 12-well plate.

-

Treatment: Once cells reach ~70% confluency, treat them with this compound and/or high glucose as described in the sorbitol assay. A positive control, such as TNF-α, should be included.[13]

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block nonspecific binding sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be primarily cytoplasmic. In activated cells, staining will be concentrated in the nucleus.

VEGF Expression Assay (ELISA)

This protocol measures the amount of VEGF protein secreted by cells into the culture medium, providing a quantitative assessment of the inhibitor's effect on this key angiogenic factor.

Methodology:

-

Cell Culture and Treatment: Seed human retinal endothelial cells (HRECs) or ARPE-19 cells in a 24-well plate.[4]

-

Treatment: Treat cells with this compound under normal and high glucose conditions as previously described. Incubate for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Centrifugation: Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cells or debris.

-

ELISA: Quantify the concentration of VEGF in the supernatant using a commercial Human VEGF ELISA kit. Follow the manufacturer's protocol precisely.

-

Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample based on the standard curve. Normalize the results to the cell number or total protein content of the corresponding well.

References

- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB ameliorates aberrant retinal glia activation and inflammatory responses in streptozotocin-induced diabetic rats - Ding - Annals of Translational Medicine [atm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldose reductase inhibition alleviates hyperglycemic effects on human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldose Reductase Inhibition Alleviates Hyperglycemic Effects on Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]

- 12. protocols.io [protocols.io]

- 13. Inhibition of NF-κB prevents high glucose-induced proliferation and plasminogen activator inhibitor-1 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]